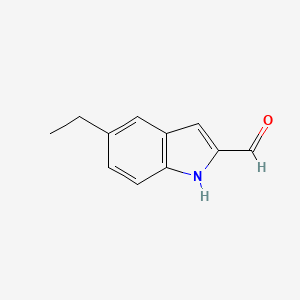
5-Ethyl-1H-indole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1H-indole-2-carboxaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound features an indole core with an ethyl group at the 5-position and a formyl group at the 2-position. This structure imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the condensation of 2-ethylphenylhydrazine with glyoxylic acid followed by cyclization can yield the desired indole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl group at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro compounds, and other electrophilic reagents.
Major Products Formed
Oxidation: 5-Ethyl-1H-indole-2-carboxylic acid.
Reduction: 5-Ethyl-1H-indole-2-hydroxymethyl.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Ethyl-1H-indole-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1H-indole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-indole-2-carboxaldehyde: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1H-indole-2-carboxaldehyde: Similar structure with a phenyl group instead of an ethyl group.
5-Fluoro-1H-indole-2-carboxaldehyde: Similar structure with a fluoro group instead of an ethyl group.
Uniqueness
5-Ethyl-1H-indole-2-carboxaldehyde is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity compared to other similar compounds. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall chemical behavior.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-ethyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(7-13)12-11/h3-7,12H,2H2,1H3 |
InChI Key |
UTEKEXQGHOTDFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


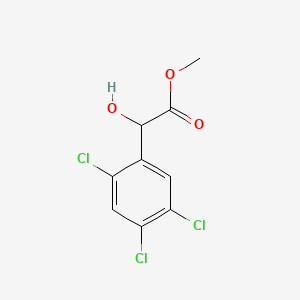
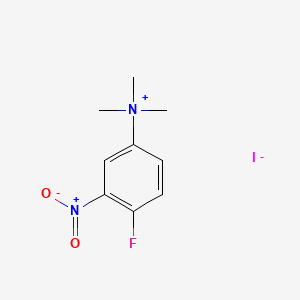
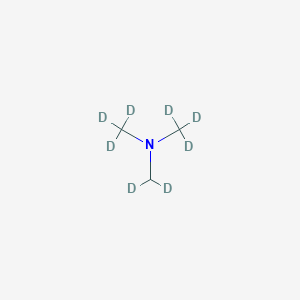
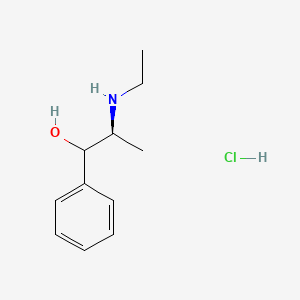
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)


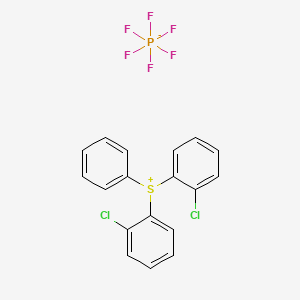

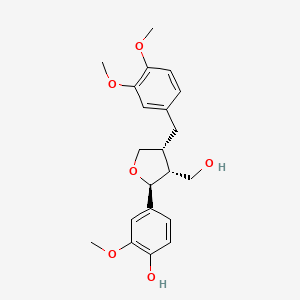
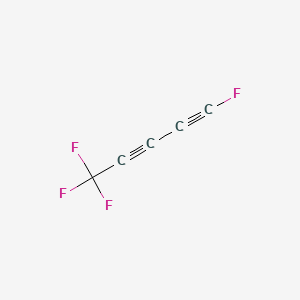
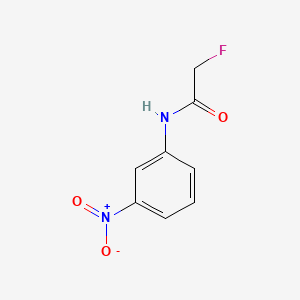
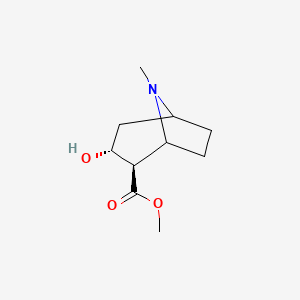
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
